molecular formula C21H19N3O4S B2546209 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 893992-80-8

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2546209
CAS No.: 893992-80-8
M. Wt: 409.46
InChI Key: AWQDHTWWBSXZJO-UHFFFAOYSA-N
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Description

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

  • Enzyme Inhibition: New sulfonamides containing benzodioxane and acetamide moieties, similar in structure to the queried compound, have shown significant inhibitory activity against α-glucosidase and acetylcholinesterase, indicating potential applications in enzyme inhibition research (Abbasi et al., 2019).

Molecular Synthesis and Reaction Studies

  • Synthetic Reactions: Compounds structurally related to the queried molecule have been synthesized and studied for their reactions with various nitrogen-containing binucleophilic agents. This research contributes to the understanding of molecular synthesis and reactivity (Kosolapova et al., 2013).

Crystallographic Studies

  • Crystal Structure Analysis: Investigations into the crystal structures of related acetamide compounds have been conducted, providing insights into molecular conformation and stability, which is essential for understanding the physical properties of such molecules (Subasri et al., 2016).

Anticancer Research

  • Anticancer Properties: Studies have shown that certain acetamide derivatives, similar to the queried compound, exhibit notable anticancer effects, indicating potential applications in cancer research and therapy (Wang et al., 2015).

Central Nervous System Activities

  • CNS Activity: Research on imidazo[1,2-b]pyridazines, which are structurally related, has highlighted their activity in the central nervous system, suggesting potential applications in neurological research (Barlin et al., 1992).

Toxicity and Tumor Inhibition Studies

  • Toxicity and Tumor Inhibition: Novel derivatives of 1,3,4-oxadiazole and pyrazoles have been investigated for toxicity assessment and tumor inhibition. Such studies are crucial for developing safer and more effective therapeutic agents (Faheem, 2018).

Antinociceptive Activity

  • Antinociceptive Effects: Research on pyridazinone derivatives, which are structurally similar, has shown significant antinociceptive activity, contributing to pain management studies (Doğruer et al., 2000).

Histamine H2-Receptor Antagonist Research

  • H2-Receptor Antagonism: Imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds, structurally related to the queried molecule, have been found to exhibit histamine H2-receptor antagonist activity, which is significant for gastrointestinal disorders research (Katsura et al., 1992).

Antimicrobial and Antifungal Research

  • Antimicrobial and Antifungal Activity: Synthesized compounds structurally similar to the queried molecule have shown promising antimicrobial and antifungal activities, indicating potential applications in infectious disease research (Pandya et al., 2019).

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-13-3-6-17(26-2)16(9-13)22-20(25)11-29-21-8-5-15(23-24-21)14-4-7-18-19(10-14)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQDHTWWBSXZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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